

# Application Note: Comprehensive Analytical Characterization of N-(azetidin-3-yl)-N-methyl-acetamide

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## Compound of Interest

**Compound Name:** N-(azetidin-3-yl)-N-methyl-acetamide

**Cat. No.:** B12832236

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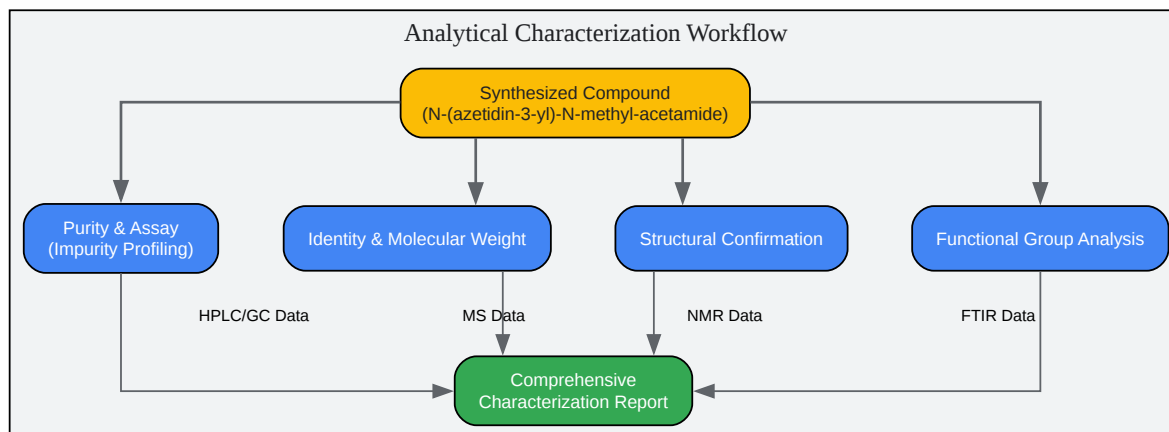
## Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation, identification, and purity assessment of **N-(azetidin-3-yl)-N-methyl-acetamide**, a key heterocyclic building block in modern medicinal chemistry. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the rationale behind methodological choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data in a research and drug development setting. All methodologies are presented with a focus on alignment with regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines<sup>[1][2][3]</sup>.

## Introduction: The Analytical Imperative

**N-(azetidin-3-yl)-N-methyl-acetamide** belongs to a class of small molecules featuring the strained azetidine ring, a motif of increasing importance in drug discovery for its ability to impart favorable physicochemical properties. As with any promising drug candidate or intermediate, unambiguous characterization is a prerequisite for advancing through the development pipeline.<sup>[4]</sup> Effective analytical control ensures identity, purity, and consistency, which are foundational to safety and efficacy.

This guide moves beyond a simple listing of techniques. It provides the strategic framework for deploying an orthogonal analytical toolkit, where each method provides a unique and complementary piece of the molecular puzzle.



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Caption: High-level workflow for comprehensive small molecule characterization.

## Chromatographic Analysis: Purity and Assay

Chromatographic techniques are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and identifying related substances.[5] For a polar, non-volatile molecule like **N-(azetidin-3-yl)-N-methyl-acetamide**, High-Performance Liquid Chromatography (HPLC) is the method of choice.

### High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The primary goal is to separate the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. A reverse-phase (RP) method is the logical starting point due to the compound's polarity. The non-polar stationary phase (e.g., C18) will retain the analyte, while a polar mobile phase elutes it. The inclusion of a buffer and an organic modifier allows for fine-tuning the retention and peak

shape. An acidic mobile phase additive like formic or trifluoroacetic acid is crucial for ensuring the tertiary amine on the azetidine ring is protonated, which prevents peak tailing and improves chromatographic performance.

Protocol: HPLC-UV Method for Purity Assessment

- Instrumentation: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of **N-(azetidin-3-yl)-N-methyl-acetamide** reference standard and sample.
  - Dissolve in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile (Diluent) to create a 1 mg/mL stock solution.
  - Further dilute to a working concentration of 0.1 mg/mL using the diluent.
- Chromatographic Conditions:
  - The parameters below provide a robust starting point for method development.

Parameter	Recommended Condition	Rationale
Column	C18, 2.1 x 100 mm, 1.8 $\mu$ m	Standard for small molecule separation; provides good efficiency.
Mobile Phase A	0.1% Formic Acid in Water	Acidic modifier for good peak shape of the basic analyte.[6]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier to control elution strength.
Gradient	5% B to 95% B over 10 min	Broad gradient to elute compounds with a wide range of polarities.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 $^{\circ}$ C	Improves peak shape and reduces viscosity.
Injection Vol.	2 $\mu$ L	Small volume to prevent peak overload.
Detection	UV at 210 nm	Wavelength suitable for detecting the amide chromophore.
Run Time	15 minutes	Includes gradient and re-equilibration.

- **System Suitability:** Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be  $\leq$  2.0%.
- **Data Analysis:** Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. Impurities can be quantified relative to the main peak.

## Mass Spectrometry: Unambiguous Identification

Mass spectrometry (MS) provides a direct measurement of the molecular weight, offering definitive confirmation of the compound's identity.[7] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying impurities, even those that co-elute with the main peak in UV detection.[7]

Expertise & Experience: For **N-(azetidin-3-yl)-N-methyl-acetamide** (C<sub>6</sub>H<sub>12</sub>N<sub>2</sub>O, Mol. Wt.: 128.17 g/mol), Electrospray Ionization (ESI) in positive mode is the ideal ionization technique. [7] The presence of two basic nitrogen atoms (the azetidine and the amide) makes the molecule easy to protonate, forming a stable [M+H]<sup>+</sup> ion at m/z 129.17. High-resolution MS (HRMS), such as on a TOF or Orbitrap instrument, can provide an accurate mass measurement to within 5 ppm, allowing for elemental composition confirmation.

Protocol: LC-MS for Identity Confirmation

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for nominal mass or a Q-TOF/Orbitrap for accurate mass) with an ESI source.
- LC Method: The HPLC method described in Section 2.1 is directly compatible with MS, as formic acid is a volatile buffer.[6]
- MS Parameters:

Parameter	Recommended Condition	Rationale
Ionization Mode	ESI, Positive	The basic nitrogens readily accept a proton.
Capillary Voltage	3.5 kV	Optimizes the electrospray process.
Source Temp.	120 °C	Assists in desolvation.
Desolvation Temp.	350 °C	Removes solvent from the ionized droplets.
Scan Range	m/z 50 - 500	Covers the expected molecular ion and potential fragments.
Data Acquisition	Full Scan	To detect all ions within the mass range.

- Data Analysis:
  - Extract the ion chromatogram for the expected  $[M+H]^+$  ion (m/z 129.17).
  - Verify that the mass spectrum corresponding to the main LC peak shows a base peak at m/z 129.17.
  - If using HRMS, confirm that the measured accurate mass is within 5 ppm of the calculated theoretical mass for  $C_6H_{13}N_2O^+$ .

## NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.<sup>[8]</sup> It provides detailed information about the chemical environment of each proton ( $^1H$ ) and carbon ( $^{13}C$ ) atom in the molecule.

Expertise & Experience: The structure of **N-(azetidin-3-yl)-N-methyl-acetamide** presents a distinct set of signals.

- $^1H$  NMR: We expect to see signals for the acetyl methyl group (a singlet), the N-methyl group (another singlet), and the protons on the azetidine ring. The azetidine protons (CH and CH<sub>2</sub>)

will likely show complex splitting patterns (multiplets) due to coupling with each other.

- $^{13}\text{C}$  NMR: We expect signals for the two methyl carbons, the carbonyl carbon of the amide, and the three distinct carbons of the azetidine ring.
- 2D NMR (COSY, HSQC): These experiments can be used to confirm connectivity between protons and carbons, definitively assigning each signal to its position in the molecule.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition Parameters ( $^1\text{H}$  NMR):

Parameter	Recommended Condition	Rationale
Pulse Program	Standard 1-pulse (zg30)	For quantitative 1D proton spectrum.
Spectral Width	~12 ppm	Covers the full range of proton chemical shifts.
Number of Scans	16	Sufficient for good signal-to-noise with this sample amount.
Relaxation Delay	2 seconds	Allows for full relaxation of protons between scans.

- Data Analysis & Expected Signals:
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Calibrate the spectrum to the TMS signal at 0 ppm.
  - Integrate the signals to determine the relative number of protons.

- Predicted  $^1\text{H}$  Shifts:
  - ~1.9-2.1 ppm (Singlet, 3H,  $-\text{C}(=\text{O})\text{CH}_3$ )
  - ~2.7-2.9 ppm (Singlet, 3H,  $-\text{NCH}_3$ )
  - ~3.5-4.2 ppm (Multiplets, 5H, azetidine ring protons)
- Predicted  $^{13}\text{C}$  Shifts:
  - ~22 ppm ( $-\text{C}(=\text{O})\text{CH}_3$ )
  - ~35 ppm ( $-\text{NCH}_3$ )
  - ~50-60 ppm (Azetidine carbons)
  - ~170 ppm (Amide  $\text{C}=\text{O}$ )

## FTIR Spectroscopy: Functional Group Fingerprinting

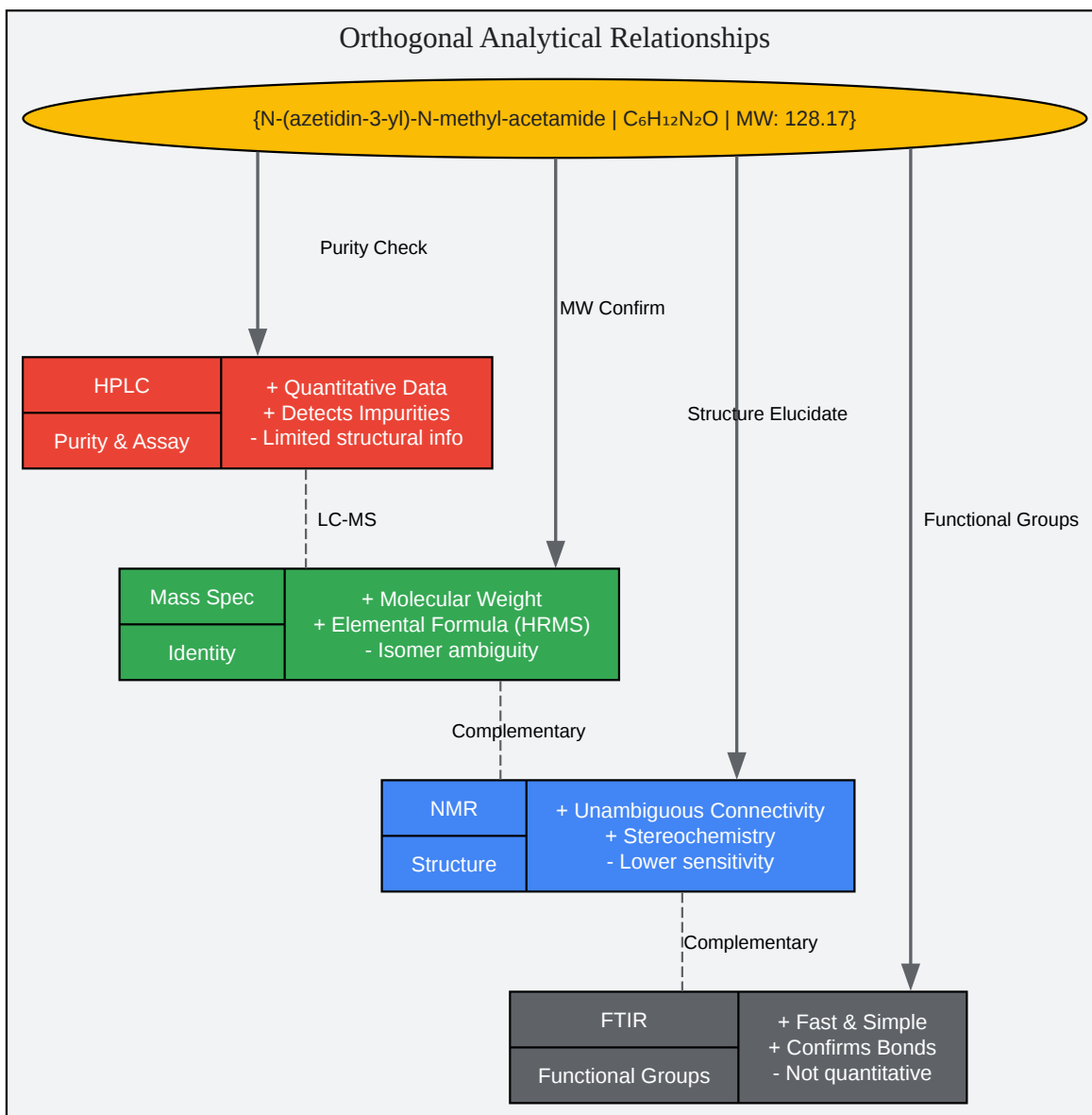
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule.<sup>[9]</sup> It provides a unique "fingerprint" that can be used for identification and to quickly check for the presence of expected chemical bonds.

### Protocol: FTIR Analysis

- Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ , with a resolution of  $4\text{ cm}^{-1}$ .
- Data Analysis & Expected Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~2800-3000	C-H stretch	Aliphatic CH, CH <sub>2</sub> , CH <sub>3</sub>
~1640	C=O stretch	Tertiary Amide (strong)
~1400-1450	C-H bend	Alkanes
~1100-1300	C-N stretch	Amine/Amide

Trustworthiness: The presence of a strong absorption band around 1640 cm<sup>-1</sup> is a key diagnostic indicator for the amide carbonyl group, confirming a successful acylation reaction during synthesis.



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Caption: Relationship between orthogonal analytical techniques for characterization.

## Method Validation Principles

While these protocols provide excellent starting points, for use in a regulated environment (e.g., for GMP lot release), each method must be formally validated according to ICH Q2(R1) guidelines.[1][3][10] This process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation characteristics to be evaluated include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[2]
- **Accuracy:** The closeness of test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- **Detection Limit (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
- **Quantitation Limit (LOQ):** The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][10]

## Conclusion

The characterization of **N-(azetidin-3-yl)-N-methyl-acetamide** requires a multi-faceted analytical approach. By strategically combining chromatography (HPLC) for purity, mass spectrometry (MS) for identity, NMR for structural verification, and FTIR for functional group analysis, researchers can build a complete and robust data package. The protocols outlined in this application note serve as a validated starting point for method development and routine analysis, ensuring data integrity and confidence in the quality of this important chemical entity.

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